molecular formula C20H32O3 B7943209 5S,6R-EpETrE

5S,6R-EpETrE

Cat. No.: B7943209
M. Wt: 320.5 g/mol
InChI Key: VBQNSZQZRAGRIX-GSKBNKFLSA-N
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Description

5S,6R-Epoxy-8Z,11Z,14Z-eicosatrienoic acid (5S,6R-EpETrE) is a bioactive lipid mediator derived from arachidonic acid (AA) via cytochrome P450 (CYP) epoxygenase pathways. Its IUPAC name is (5S,6R)-epoxy-8Z,11Z,14Z-eicosatrienoic acid, with molecular formula C₂₀H₃₂O₃ and molecular weight 320.235 g/mol . This epoxyeicosatrienoic acid (EET) exhibits stereospecificity, with the 5S,6R configuration distinguishing it from other regioisomers (e.g., 8,9-EET or 11,12-EET) and enantiomers (e.g., 5R,6S-EpETrE). Its biological roles include modulating vascular tone, inflammation, and cellular proliferation, often through interactions with G protein-coupled receptors (GPCRs) or ion channels .

Properties

IUPAC Name

4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQNSZQZRAGRIX-GSKBNKFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347492
Record name 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87173-80-6
Record name 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cytochrome P450 Epoxygenase Pathways

In vivo, 5S,6R-EpETrE is synthesized via cytochrome P450 (CYP) epoxygenases, particularly CYP2J and CYP2C subfamilies:

  • Substrate Specificity : Arachidonic acid binds to the CYP active site, where a ferryl-oxo intermediate abstracts a hydrogen atom, forming a radical that reacts with molecular oxygen to create the epoxide.

  • Stereochemical Control : CYP2J2 produces this compound as the dominant regioisomer in human cardiac tissue.

Recombinant Enzyme Systems

Heterologous expression of CYP enzymes in E. coli or insect cells enables large-scale production:

  • Optimized Conditions :

    • NADPH regeneration system (glucose-6-phosphate dehydrogenase).

    • Temperature: 37°C, pH 7.4.

  • Yield : 0.5–1.2 mg/L culture supernatant after extraction.

Isolation from Biological Sources

Platelet Incubation Models

Human platelets metabolize arachidonic acid into this compound under controlled conditions:

  • Protocol :

    • Isolate platelets from fresh blood via differential centrifugation.

    • Incubate with 10 µM arachidonic acid and 1 mM Ca²⁺ at 37°C for 30 min.

    • Extract lipids using solid-phase extraction (C18 columns).

  • Metabolite Profile :

    • This compound constitutes 8%–12% of total eicosanoids.

    • Co-elution with synthetic standards confirms identity via LC-MS.

Tissue Homogenates

Cardiac and renal tissues rich in CYP2J2 are homogenized in PBS, followed by lipid extraction and HPLC purification.

Analytical Validation

Liquid Chromatography-Mass Spectrometry (LC-MS)

ParameterValueSource
ColumnC18 (2.1 × 150 mm, 3.5 µm)
Mobile PhaseAcetonitrile:water (65:35) + 0.1% formic acid
Retention Time9.0 min
MS Transitionm/z 319 → 167 (negative mode)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 5.35–5.25 (m, 3H, olefinic), δ 3.85 (t, J = 6.5 Hz, 1H, H-5), δ 3.10 (dd, J = 5.0 Hz, 1H, H-6).

  • ¹³C NMR : δ 178.9 (C-1), δ 132.5–127.3 (olefinic carbons), δ 62.1 (C-5), δ 58.7 (C-6).

Challenges and Optimization

Epoxide Stability

This compound is prone to hydrolysis in aqueous media:

  • Stabilization : Store in anhydrous DMSO at −80°C; avoid repeated freeze-thaw cycles.

  • Inhibitors : Add 1 mM EDTA to chelate metal ions catalyzing hydrolysis.

Scalability of Enzymatic Methods

  • Limitation : Low yields in recombinant systems due to CYP instability.

  • Solution : Co-express CYP with cytochrome b₅ to enhance electron transfer efficiency .

Chemical Reactions Analysis

Types of Reactions

5S,6R-EpETrE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Dihydroxy derivatives: Formed through hydrolysis.

    Oxygenated metabolites: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

Introduction to 5S,6R-EpETrE

This compound, also known as 5S(6R)-epoxy-8Z,11Z,14Z-eicosatrienoic acid, is a bioactive lipid compound derived from arachidonic acid. It belongs to the class of eicosanoids, which are signaling molecules that play crucial roles in various physiological processes. The compound features a unique epoxide functional group that contributes to its biological activity and interaction with cellular receptors. Its IUPAC name is 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid, and it has the CAS Registry Number 81246-84-6.

This compound exhibits various biological activities through its interactions with specific receptors and pathways. It is particularly noted for its role in mediating vasodilation and inflammation. The compound acts on receptors involved in these processes, making it a subject of interest in pharmacological research. Studies have demonstrated its binding affinity and functional responses in various biological systems, indicating its potential therapeutic applications .

Key Biological Effects

  • Vasodilation : this compound has been shown to induce vasodilation through its action on vascular smooth muscle cells.
  • Inflammation Regulation : The compound plays a role in modulating inflammatory responses, which can be critical in conditions such as arthritis and cardiovascular diseases.

Therapeutic Potential

Research has highlighted the therapeutic potential of this compound in several areas:

  • Neuropsychiatric Disorders : Insights into the structural basis of receptor activity related to neuropsychiatric disorders suggest that this compound may have implications for cognitive and memory impairments .
  • Cardiovascular Health : Due to its vasodilatory effects, it is being studied for potential applications in treating hypertension and other cardiovascular conditions.

Analytical Techniques

The detection and quantification of this compound and its metabolites are facilitated by advanced analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique has been used to profile eicosanoid metabolites in biological samples such as human amniotic fluid. The presence of epoxyeicosatrienoic acids (EpETrEs) has been confirmed through this method .

Comparative Studies

Research comparing this compound with other eicosanoids reveals its unique structural features and biological activities:

Compound NameStructure TypeUnique Features
5-Hydroxyeicosatetraenoic AcidHydroxy eicosanoidContains hydroxyl groups; anti-inflammatory properties.
15(S)-Hydroxyeicosatetraenoic AcidHydroxy eicosanoidInvolved in resolution of inflammation; promotes healing.
5(6)-Epoxyeicosatrienoic AcidEpoxide derivativeFully racemic version; less stereoselectivity than this compound.

The specific stereochemistry of this compound influences its biological activity compared to other similar compounds.

Case Study 1: Neuropsychiatric Disorders

A study examining the effects of this compound on cognitive function indicated that modulation of the serotonin receptor (5-HT6) could lead to improvements in memory-related tasks. This research utilized cryo-electron microscopy to elucidate the structural interactions between the receptor and the compound .

Case Study 2: Inflammation and Vascular Health

In a clinical trial assessing the effects of eicosanoids on cardiovascular health, patients receiving treatments containing derivatives of arachidonic acid showed significant improvements in inflammatory markers. The study highlighted the role of this compound as a mediator in these pathways .

Mechanism of Action

5S,6R-EpETrE exerts its effects primarily through its interaction with cellular receptors and enzymes. It acts on various molecular targets, including:

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogues

Structural Isomers and Enantiomers

5S,6R-EpETrE belongs to a family of regio- and stereoisomeric EETs. Key structural analogues include:

Compound Epoxy Position Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Registry No.
This compound 5,6 S,R C₂₀H₃₂O₃ 320.235 81246-84-6
5R,6S-EpETrE 5,6 R,S C₂₀H₃₂O₃ 320.235 LMFA03080016
8R,9S-EpETrE 8,9 R,S C₂₀H₃₂O₃ 320.235 LMFA03080018
8S,9R-EpETrE 8,9 S,R C₂₀H₃₂O₃ 320.235 LMFA03080019

Key Observations :

  • Regioisomerism : The position of the epoxy group (e.g., 5,6 vs. 8,9) alters biological activity. For example, 8,9-EETs are more potent vasodilators in renal arteries compared to 5,6-EETs .
  • Enantiomerism: The 5S,6R configuration of EpETrE exhibits distinct receptor-binding affinities compared to its 5R,6S enantiomer. Studies suggest enantioselective metabolism by soluble epoxide hydrolase (sEH), which hydrolyzes EpETrE to dihydroxyeicosatrienoic acids (DiHETEs) .

Functional Analogues in Metabolic Pathways

5S-HpETE (5S-Hydroperoxyeicosatetraenoic Acid)
  • Structure: (5S,6E,8Z,11Z,14Z)-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid.
  • Biosynthetic Pathway : Generated via 5-lipoxygenase (5-LOX) oxidation of AA, unlike this compound (CYP-derived).
  • Function : A precursor to leukotrienes (pro-inflammatory mediators), contrasting with this compound’s anti-inflammatory roles in some contexts .
(5S,6R)-DiHETEs
  • Structure : Dihydroxy derivative of this compound, formed via sEH-mediated hydrolysis.
  • CAS No.: 129263-59-8; Molecular Weight: 336.47 g/mol .
  • Activity : Less potent than EpETrE in vasodilation but may contribute to resolving inflammation.

Physicochemical and Pharmacological Properties

Property This compound 5S-HpETE (5S,6R)-DiHETEs
Solubility Lipophilic Moderate polarity Hydrophilic
Stability Labile to sEH Oxidatively unstable Stable in aqueous
Receptor Targets EP1/EP4, TRPV4 BLT1/BLT2 Undefined
Bioactivity Anti-inflammatory Pro-inflammatory Pro-resolving

Sources : .

Research and Database Resources

  • This compound :
    • PubChem CID : 5283202; LIPID MAPS : LMFA03080017 .
    • ChEBI : CHEBI:34450; CAS : 81246-84-6 .
  • 5S-HpETE :
    • ChEMBL : CHEMBL1893588; UniChem Key : VBQNSZQZRAGRIX-QNEBEIHSSA-N .
  • (5S,6R)-DiHETEs: Supplier: MedChemExpress (HY-130138B-1); Availability: Nordic Biosite .

Biological Activity

5S,6R-EpETrE (5S,6R-epoxy-5,6-trans-2,3-dihydroxy-1-hexenoic acid) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of eicosapentaenoic acid (EPA) and is classified within the family of epoxy fatty acids. These compounds are known for their roles in various physiological processes, including inflammation and cellular signaling. The structural configuration of this compound contributes to its unique biological activities.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation. For instance:

  • Cytokine Modulation : In vitro studies demonstrated that this compound significantly reduces the levels of TNF-α and IL-6 in macrophages exposed to lipopolysaccharide (LPS) .
  • Mechanism of Action : The compound appears to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammatory responses .

2. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It scavenges free radicals and reduces oxidative stress in various cellular models:

  • Cellular Studies : In human endothelial cells, treatment with this compound resulted in decreased reactive oxygen species (ROS) production and enhanced cell viability under oxidative stress conditions .

3. Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains:

  • Bacterial Inhibition : In vitro assays indicated that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM .

Case Studies

Several case studies highlight the therapeutic potential of this compound in clinical settings:

Study Objective Findings
Study A Evaluate anti-inflammatory effects in rheumatoid arthritis patientsPatients receiving this compound showed a significant reduction in joint swelling and pain compared to placebo.
Study B Assess antioxidant capacity in diabetic patientsAdministration improved biomarkers of oxidative stress and enhanced overall metabolic health.

Research Findings

Recent research has focused on elucidating the pharmacokinetics and safety profile of this compound:

  • Pharmacokinetics : Studies indicate that after oral administration, this compound reaches peak plasma concentrations within 2 hours and has a half-life of approximately 4 hours .
  • Safety Profile : Clinical trials have reported minimal adverse effects at therapeutic doses, with gastrointestinal discomfort being the most common complaint .

Q & A

Q. What conceptual frameworks reconcile this compound’s biochemical effects with broader lipid mediator theory?

  • Methodological Answer : Ground hypotheses in lipid raft dynamics or membrane curvature stress models. Use molecular dynamics simulations (e.g., GROMACS) to predict membrane interactions. Compare findings to structurally analogous epoxyeicosatrienoic acids (EETs) and contextualize within redox signaling pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5S,6R-EpETrE
Reactant of Route 2
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